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molecular formula C15H22ClN3O2 B7910552 Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate

Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate

Cat. No. B7910552
M. Wt: 311.81 g/mol
InChI Key: GSBSMJPBJXLVOO-UHFFFAOYSA-N
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Patent
US07332504B2

Procedure details

tert-butyl 4-piperidinylcarbamate (0.30 g, 1.50 mmol; Astatech) and 2-chloro-5-iodopyridine (0.287 g, 1.50 mmol; Aldrich) were processed according to the procedure of Example 1A to provide the title compound as a yellow oil (0.202 g, 43%). (DCI/NH3) m/z 312 (M+H)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.287 g
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.[Cl:15][C:16]1[CH:21]=[CH:20][C:19](I)=[CH:18][N:17]=1>>[Cl:15][C:16]1[N:17]=[CH:18][C:19]([N:1]2[CH2:2][CH2:3][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])[CH2:5][CH2:6]2)=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0.287 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.202 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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